Cell-Permeable Prodrug Design Enables Intracellular D-2HG Loading vs. Native D-2HG Free Acid
Native D-2HG (2R-hydroxyglutarate free acid) is a dicarboxylate that requires extracellular concentrations in the millimolar range to achieve detectable intracellular loading, with reported Ki values against α-KG-dependent dioxygenases of ~10.87 mM . By contrast, (2R)-Octyl-alpha-hydroxyglutarate is a membrane-permeant octyl ester prodrug that delivers D-2HG intracellularly upon esterase-mediated hydrolysis. The octyl modification enhances lipophilicity, enabling cellular uptake and robust on-target activity at extracellular concentrations as low as 50 μM to 1 mM in cell-based assays . This delivery advantage eliminates the need for millimolar extracellular D-2HG concentrations that can cause non-specific osmotic or ionic effects unrelated to oncometabolite biology .
| Evidence Dimension | Cellular uptake and intracellular D-2HG delivery efficiency |
|---|---|
| Target Compound Data | Active at 50 μM–1 mM extracellular concentration; >148% H3K9me2 upregulation at 50 mM in U-87MG cells |
| Comparator Or Baseline | Native D-2HG free acid: Ki = 10.87 mM against α-KG-dependent dioxygenases ; requires millimolar extracellular concentrations for cellular effects |
| Quantified Difference | Approximately 10- to 200-fold lower effective extracellular concentration for the octyl ester relative to the Ki of native D-2HG, enabling intracellular loading at pharmacologically tractable concentrations |
| Conditions | In vitro cell-based assays (U-87MG glioblastoma cells, HeLa cells, HCT116 cells) |
Why This Matters
For procurement, the cell-permeable octyl ester is the only practical tool for D-2HG pathway studies in wild-type IDH cells, as native D-2HG free acid cannot achieve sufficient intracellular concentrations at experimentally feasible doses.
